molecular formula C20H18FN3O2 B2540381 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide CAS No. 921850-64-8

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

Cat. No. B2540381
CAS RN: 921850-64-8
M. Wt: 351.381
InChI Key: DCOUZDVZZVPVIN-UHFFFAOYSA-N
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Description

The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied for various biological activities. For instance, a compound with a 4-fluorophenyl group and a benzamide moiety has been identified as a potent mGluR1 antagonist with potential antipsychotic-like effects and suitability as a PET tracer . Another related molecule with a benzamide structure has been synthesized and characterized, with its conformational flexibility and vibrational spectra analyzed through DFT . Additionally, a benzamide derivative with antiproliferative activity against various cancer cell lines has been reported, with its synthesis, crystal structure, and molecular docking study described .

Synthesis Analysis

The synthesis of related benzamide compounds involves multi-step reactions, including condensation and characterization techniques such as elemental analysis, IR, Raman, and NMR spectral data . For example, the synthesis of a thienopyrimidinyl benzamide derivative was achieved by condensation of 3-methoxybenzoic acid with a diamine intermediate, which was prepared from a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using DFT to optimize geometric bond lengths and angles, compare with X-ray diffraction values, and calculate HOMO and LUMO energies . Theoretical calculations, including potential energy distribution and natural bond orbital (NBO) analysis, are used to explain the formation of hydrogen bonds and investigate the vibrational spectra . Hirshfeld surface analysis is also employed to perform a quantitative analysis of intermolecular interactions in crystal structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are typically characterized by condensation reactions, which are fundamental in forming the amide bond . The use of ionic liquids as a medium for synthesis has been reported to offer advantages such as good yields, environmental friendliness, and mild reaction conditions . These reactions are crucial for the formation of the core structure of benzamide-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and synthesis methods. The crystalline forms of these compounds are important for their biological activity and are claimed for treating various disorders . The solubility, melting point, and stability of these compounds can be influenced by the presence of substituents such as the 4-fluorophenyl group and the specific crystalline form .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could include studying its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14-3-2-4-16(13-14)20(26)22-11-12-24-19(25)10-9-18(23-24)15-5-7-17(21)8-6-15/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOUZDVZZVPVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

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